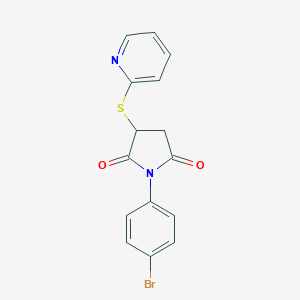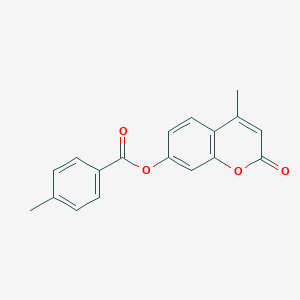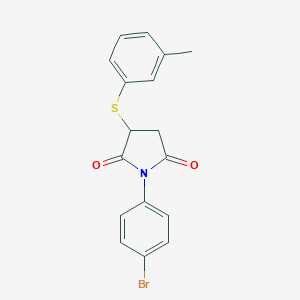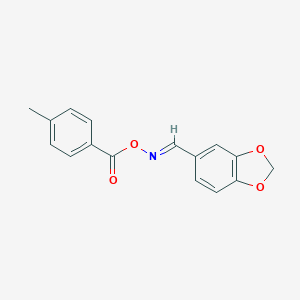
N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide is a chemical compound that has gained significant attention in scientific research. It is a member of the acrylamide family, which has been widely studied due to its diverse applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide has been widely studied for its potential applications in various scientific fields. It has been shown to possess anti-cancer, anti-inflammatory, and anti-tumor properties. It has also been investigated for its potential use as a fluorescent probe in biological imaging and as a ligand for metal ion detection.
Mechanism of Action
The mechanism of action of N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide is not fully understood. However, it has been suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and induce apoptosis in cancer cells. It has also been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide has several advantages as a research tool. It is easy to synthesize, has a low toxicity profile, and possesses potent anti-cancer and anti-inflammatory properties. However, its limitations include its poor solubility in water, which may limit its use in certain biological assays. It also requires further investigation to fully understand its mechanism of action and potential applications.
Future Directions
For research on N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide include investigating its potential use as a therapeutic agent for cancer and inflammatory diseases. It may also be explored as a fluorescent probe for biological imaging and as a ligand for metal ion detection. Further studies are needed to fully elucidate its mechanism of action and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to optimize its use as a research tool and therapeutic agent.
Synthesis Methods
The synthesis of N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide involves the reaction of 4-chlorobenzylamine with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography or recrystallization to obtain the pure compound.
properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-2-22-17-10-5-14(6-11-17)7-12-18(21)20-13-15-3-8-16(19)9-4-15/h3-12H,2,13H2,1H3,(H,20,21)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDZLWDMYTMLX-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B371305.png)

![ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B371307.png)
![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)




![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B371323.png)

![4-{[4-(Cinnamoyloxy)phenyl]sulfanyl}phenyl 3-phenylacrylate](/img/structure/B371326.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B371328.png)